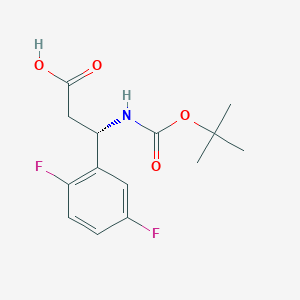
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. This step often involves the use of chiral catalysts or chiral auxiliaries to ensure the desired (3S) configuration.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the intermediate compound.
Final Deprotection and Purification: The Boc protecting group is removed under acidic conditions, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The difluorophenyl moiety can enhance binding affinity and selectivity towards certain targets, while the Boc-protected amino group can be modified to improve pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
Uniqueness
The uniqueness of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid lies in its specific substitution pattern and stereochemistry, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the 2,5-difluorophenyl group can provide distinct electronic and steric effects compared to other difluorophenyl isomers, leading to unique interactions with molecular targets.
特性
分子式 |
C14H17F2NO4 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
(3S)-3-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
MOKZOKPRVYNNRE-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=CC(=C1)F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)


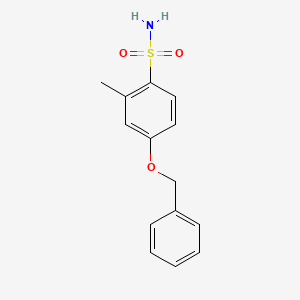
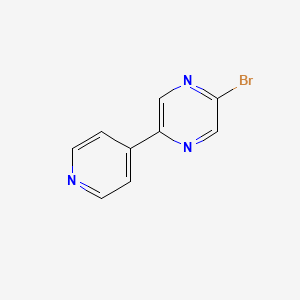

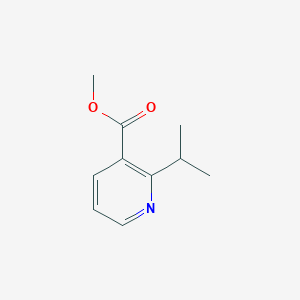


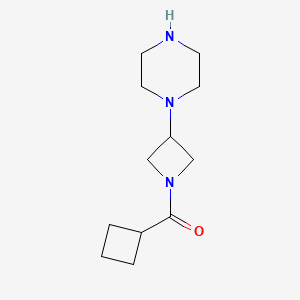

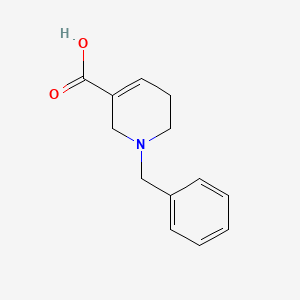

![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
